molecular formula C14H14N4O3S B2791078 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2310156-19-3

4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one

Cat. No. B2791078
CAS RN: 2310156-19-3
M. Wt: 318.35
InChI Key: JMHOYNXNYONIOE-UHFFFAOYSA-N
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Description

4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one, also known as MTPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTPT belongs to the class of piperazine derivatives, which are known for their diverse biological activities. In

Mechanism of Action

The exact mechanism of action of 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one is not fully understood. However, it has been suggested that 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one may exert its biological effects through the inhibition of certain enzymes or receptors in the body. For example, 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has also been shown to bind to the dopamine D2 receptor, which may explain its potential antipsychotic activity.
Biochemical and Physiological Effects:
4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo studies. For example, 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells, which may explain its potential antitumor activity. 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has been shown to modulate the activity of certain neurotransmitters in the brain, which may explain its potential antipsychotic activity.

Advantages and Limitations for Lab Experiments

4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has several advantages for lab experiments, including its relatively simple synthesis method and its diverse range of biological activities. However, there are also some limitations to using 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, its potential toxicity and side effects need to be carefully considered when designing experiments.

Future Directions

There are several future directions for research on 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one. One potential direction is to investigate its potential as a novel antitumor agent, either alone or in combination with other drugs. Another potential direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets for 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one.

Synthesis Methods

4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one can be synthesized through a multistep process involving the reaction of 2-methoxynicotinic acid with thiosemicarbazide, followed by cyclization and subsequent reaction with piperazine. The final product is obtained after purification and recrystallization processes.

Scientific Research Applications

4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has been studied for its potential applications in various fields, such as pharmacology, biochemistry, and medicinal chemistry. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. 4-(2-Methoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one has also been investigated for its potential to modulate the activity of various enzymes and receptors in the body.

properties

IUPAC Name

4-(2-methoxypyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-21-12-10(3-2-4-15-12)13(20)17-6-7-18(11(19)9-17)14-16-5-8-22-14/h2-5,8H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHOYNXNYONIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxypyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

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